Methyl 3-(difluoromethoxy)-4-fluorobenzoate

Description

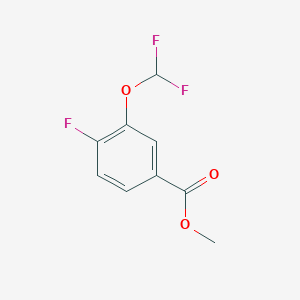

Methyl 3-(difluoromethoxy)-4-fluorobenzoate (CAS: 1261582-03-9) is a fluorinated benzoate ester characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring . This compound is commercially available with a purity of 95% and is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing properties of fluorine substituents. Its synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions, as observed in structurally related compounds .

Properties

IUPAC Name |

methyl 3-(difluoromethoxy)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRJLMNGIDHNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethoxy)-4-fluorobenzoate typically involves the introduction of the difluoromethoxy group onto a benzoate ester. One common method is through the reaction of 3-hydroxy-4-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethoxy)-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

Substitution: Products include substituted benzoates with various nucleophiles.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 3-(difluoromethoxy)-4-fluorobenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-4-fluorobenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can also influence the compound’s binding affinity to target proteins, thereby modulating its biological activity.

Comparison with Similar Compounds

Fluorobenzoate Esters

Key Analogs :

- Methyl 4-fluorobenzoate (CAS: 403-33-8): A simpler analog lacking the difluoromethoxy group.

- Methyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6): Features a nitro group at the 4-position, enhancing reactivity.

Structural and Functional Differences :

- The difluoromethoxy group in the target compound increases steric bulk and lipophilicity compared to single fluorine or methoxy substituents. This enhances metabolic stability, a critical factor in drug design .

- Methyl 4-fluorobenzoate exhibits lower molecular weight (154.12 g/mol) and simpler synthesis but lacks the electronic complexity introduced by the difluoromethoxy group .

Difluoromethoxy-Substituted Compounds

Key Analogs :

Comparative Analysis :

- The difluoromethoxy group in these compounds contributes to enhanced resistance to oxidative degradation compared to methoxy (-OCH₃) or chloro (-Cl) substituents.

- In agrochemicals (e.g., Isoxazole derivatives in ), difluoromethoxy groups improve pesticidal activity by increasing membrane permeability .

Other Difluoro-Substituted Benzoates

Key Analogs :

Property Comparison :

Research Findings :

- Synthetic Accessibility : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in ) are common for introducing fluorinated aryl groups. The target compound’s synthesis may involve similar methodologies .

- Thermal Stability: Difluoromethoxy-substituted compounds generally exhibit higher melting points (e.g., 258–260°C in ) compared to non-fluorinated analogs, attributed to stronger intermolecular interactions .

Biological Activity

Methyl 3-(difluoromethoxy)-4-fluorobenzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of difluoromethoxy and fluorine substituents, may confer distinctive pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C₉H₇F₃O₃

- CAS Number : 1261582-03-9

- Molecular Weight : 224.15 g/mol

-

Structure :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the lipophilicity of the compound, which facilitates its penetration through cellular membranes. This property is crucial for modulating enzymatic activity and influencing receptor signaling pathways.

Potential Targets

- Enzymatic Inhibition : Fluorinated compounds often exhibit strong inhibitory effects on various enzymes due to their ability to mimic substrate structures or alter binding affinities.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways or neurodegenerative processes.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For example, studies have shown that it can inhibit specific enzyme activities linked to inflammation and pain modulation.

| Study | Target Enzyme | IC₅₀ (µM) | Observations |

|---|---|---|---|

| PDE4 | 0.6 | High potency in inhibiting phosphodiesterase activity | |

| DYRK1A | Varies | Selective inhibition observed with improved bioavailability |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

- Inflammation Models : The compound has shown promising results in reducing inflammation in lipopolysaccharide (LPS)-induced models, indicating its potential as an anti-inflammatory agent.

- Neuroprotection : Preliminary data suggest that it may offer neuroprotective effects by modulating pathways associated with neuroinflammation.

Case Study 1: Anti-inflammatory Effects

In a study involving LPS-induced inflammation in rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use as an anti-inflammatory therapeutic agent.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of the compound revealed that it could potentially mitigate neuroinflammation associated with diseases like Alzheimer's and Parkinson's. The mechanism appears to involve modulation of the TLR4/NF-κB pathway, which is critical in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.